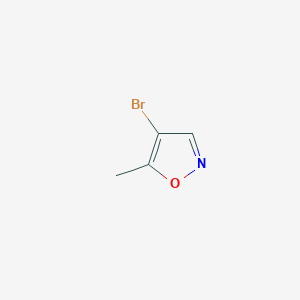

4-Bromo-5-methylisoxazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)2-6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDZMDRGAWHCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-37-1 | |

| Record name | 4-bromo-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methylisoxazole from Ethyl Acetoacetate

This technical guide provides a detailed overview of a viable synthetic pathway for producing this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, ethyl acetoacetate, and proceeds through a two-step sequence involving the formation of the isoxazole core followed by regioselective bromination.

This document outlines detailed experimental protocols, presents quantitative data in tabular format for clarity, and includes a visual representation of the synthetic workflow to ensure reproducibility and aid in laboratory implementation.

Overall Synthetic Pathway

The synthesis of this compound from ethyl acetoacetate is efficiently achieved in two primary steps:

-

Step 1: Cyclocondensation to form 5-Methylisoxazole. Ethyl acetoacetate is reacted with hydroxylamine to form the 5-methylisoxazole ring. This reaction is a classic method for constructing the isoxazole heterocycle.

-

Step 2: Electrophilic Bromination. The intermediate, 5-methylisoxazole, undergoes regioselective bromination at the C4 position to yield the final product, this compound.

The logical flow of this synthesis is depicted in the workflow diagram below.

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 5-Methylisoxazole

The initial step involves the formation of the isoxazole ring through the condensation of ethyl acetoacetate with a hydroxylamine salt. The reaction proceeds by initial formation of an oxime intermediate with the keto-group of ethyl acetoacetate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. Using a base like sodium acetate is crucial for neutralizing the hydroxylamine salt and facilitating the reaction.[1]

Experimental Protocol

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate (1.1 equivalents) in a minimal amount of water.

-

Addition of Reactants: To this solution, add ethanol, followed by ethyl acetoacetate (1.0 equivalent). Cool the mixture to approximately -5°C using an ice-salt bath.

-

Hydroxylamine Addition: Prepare a solution of hydroxylamine sulfate (0.54 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled reaction mixture over a period of one hour with vigorous stirring, ensuring the internal temperature is maintained at or below 0°C.

-

Reaction Progression: After the addition is complete, continue stirring at 0°C for an additional 30 minutes. Allow the mixture to warm to room temperature and then heat to reflux (approximately 85-90°C) for 30 minutes.

-

Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-methylisoxazole.

-

Purification: The crude product can be purified by vacuum distillation to afford pure 5-methylisoxazole.

Quantitative Data

| Parameter | Value / Condition | Reference |

| Reactants | Ethyl Acetoacetate, Hydroxylamine Sulfate, Sodium Acetate | [1] |

| Stoichiometry | EAA:Hydroxylamine Sulfate:NaOAc = 1 : 0.54 : 1.1 | [1] |

| Solvent | Ethanol / Water | [1] |

| Temperature | -5°C to 0°C (addition), then Reflux (85-90°C) | [1] |

| Reaction Time | ~2 hours (addition + stirring) + 30 min (reflux) | [1] |

| Typical Yield | >75% (for related carboxylate synthesis) | [2] |

Step 2: Synthesis of this compound

The second step is the regioselective bromination of the 5-methylisoxazole intermediate. The C4 position of the isoxazole ring is susceptible to electrophilic substitution. A common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) as the bromine source, often in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

Experimental Protocol

-

Reaction Setup: In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., argon), dissolve 5-methylisoxazole (1.0 equivalent) in anhydrous DMF.

-

Cooling: Cool the solution to -78°C using a dry ice-acetone bath.

-

Base Addition (optional, for lithiation-bromination): For highly regioselective bromination, a lithiation step can precede bromination. Slowly add a strong base like lithium bis(trimethylsilyl)amide (LHMDS, 1.05 equivalents) while maintaining the temperature below -65°C. Stir for 30 minutes.[3] (Note: Direct bromination with NBS is also possible but may yield other isomers).

-

Brominating Agent Addition: Prepare a solution of N-Bromosuccinimide (NBS, 1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below -65°C.[3]

-

Reaction Progression: Stir the mixture at -78°C for 30-60 minutes.

-

Quenching: Quench the reaction by adding an aqueous solution (e.g., 2N NaOH or saturated sodium thiosulfate) while allowing the mixture to warm.[3]

-

Work-up and Isolation: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., heptanes/isopropanol) or by column chromatography on silica gel to yield pure this compound.[3]

Quantitative Data

| Parameter | Value / Condition | Reference |

| Reactants | 5-Methylisoxazole, N-Bromosuccinimide (NBS) | [3] |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [3] |

| Temperature | -78°C | [3] |

| Reaction Time | 30-60 minutes | [3] |

| Purification | Recrystallization or Column Chromatography | [3] |

| Typical Yield | 70-85% | [3] |

References

physical and chemical properties of 4-Bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-5-methylisoxazole. Due to the limited availability of experimental data for this specific compound, this guide also includes relevant information on its precursor, 5-methylisoxazole, and related derivatives to provide a comparative context. All quantitative data is summarized in structured tables, and a logical workflow for its potential synthesis is provided.

Core Physical and Chemical Properties

This compound is a halogenated derivative of 5-methylisoxazole. While specific experimental data for this compound is scarce, the available information from various chemical suppliers and databases is presented below. It is important to note that some reported values, particularly the boiling and flash points, appear unusually high for a molecule of this size and may be inaccurate predictions. For a more reasonable estimation, the boiling point of its isomer, 3-bromo-5-methylisoxazole, is included for comparison.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 5-Methylisoxazole (Precursor) | 3-bromo-5-methylisoxazole (Isomer) |

| CAS Number | 7064-37-1[1][2] | 5765-44-6 | 25741-97-3 |

| Molecular Formula | C₄H₄BrNO[1][2] | C₄H₅NO | C₄H₄BrNO |

| Molecular Weight | 161.99 g/mol [3] | 83.09 g/mol | 161.98 g/mol |

| Boiling Point | 548.1°C at 760 mmHg (Likely inaccurate) | 116-122°C | 202.1°C at 760 mmHg |

| Density | 1.32 g/cm³ | 1.0224 g/cm³ at 20°C | 1.654 g/cm³ |

| Refractive Index | 1.507 | 1.438 | 1.507 |

| Flash Point | 285.3°C (Likely inaccurate) | 30.0°C | 76°C |

Spectroscopic Data

Table 2: Spectroscopic Data for 5-Methylisoxazole

| Spectrum Type | Key Features |

| ¹H NMR | δ (ppm): 8.017 (s, 1H), 5.930 (s, 1H), 2.394 (s, 3H)[4] |

| ¹³C NMR | δ (ppm): 168.78, 150.46, 100.91, 11.93[4] |

| IR (liquid film) | Characteristic peaks for C-H, C=N, and C=C stretching. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 83.[5] |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is largely dictated by the isoxazole ring and the presence of the bromine atom. The isoxazole ring is an aromatic heterocycle, and the bromine at the 4-position can potentially participate in various cross-coupling reactions, making it a useful synthetic intermediate.

Logical Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a logical synthetic route would involve the direct bromination of 5-methylisoxazole. This electrophilic aromatic substitution would likely proceed using a standard brominating agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 5-Methylisoxazole(5765-44-6) IR Spectrum [chemicalbook.com]

- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methylisoxazole(5765-44-6) 1H NMR spectrum [chemicalbook.com]

- 5. Isoxazole, 5-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Reactivity of the Isoxazole Ring in 4-Bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, and understanding its reactivity is paramount for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive exploration of the reactivity of the isoxazole ring, with a specific focus on 4-bromo-5-methylisoxazole. We delve into the synthesis of this key building block and detail its participation in a variety of synthetically important transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic and electrophilic substitutions, and ring-opening reactions. This document aims to serve as a valuable resource for researchers by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate the strategic utilization of this compound in drug discovery and development.

Introduction

The isoxazole moiety is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in a 1,2-relationship. This structural motif is present in a wide array of biologically active compounds and approved drugs, highlighting its importance as a pharmacophore. The unique electronic properties of the isoxazole ring, characterized by the electronegativity of the heteroatoms, render it susceptible to a range of chemical transformations.

This compound is a particularly versatile building block. The presence of a bromine atom at the C4 position provides a handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. The methyl group at the C5 position and the inherent reactivity of the isoxazole ring itself offer further opportunities for functionalization. This guide will systematically explore these reactive sites.

Synthesis of this compound

The preparation of this compound is a critical first step for its utilization in further synthetic endeavors. A common and effective method involves the bromination of a suitable 5-methylisoxazole precursor.

Experimental Protocol: Bromination of 5-methylisoxazole

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

To a solution of 5-methylisoxazole (1.0 eq) in a suitable solvent such as glacial acetic acid, bromine (1.0-1.2 eq) is added dropwise at a controlled temperature, typically between 0 and 25 °C. The reaction mixture is stirred for a period of 1 to 12 hours, during which the progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched by the addition of a reducing agent, such as aqueous sodium thiosulfate, to consume any unreacted bromine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the organic layer is washed with saturated aqueous sodium bicarbonate and brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and removal of the solvent under reduced pressure, the crude product can be purified by distillation or column chromatography on silica gel to afford this compound.

Quantitative Data:

| Precursor | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 5-methylisoxazole | Br₂ | Acetic Acid | 12 | 75-85 | General procedure |

Reactivity at the C4-Position: Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position of this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

In a reaction vessel, this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq), are combined in a suitable solvent system like a mixture of toluene and water or 1,4-dioxane and water. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data:

| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 8 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 12 | 80-90 |

| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 10 | 75-85 |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Caption: Heck reaction of this compound.

Experimental Protocol:

A mixture of this compound (1.0 eq), an alkene (e.g., styrene or an acrylate, 1.1-1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq), a phosphine ligand (e.g., triphenylphosphine, PPh₃), and an organic or inorganic base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 140 °C. Upon completion, the reaction mixture is cooled, filtered to remove the palladium catalyst, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup and extraction, followed by purification of the crude product by column chromatography.

Quantitative Data:

| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 70-80 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 80 | 65-75 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

To a solution of this compound (1.0 eq) and a terminal alkyne (1.1-1.5 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), are added. The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to 80 °C. After the starting material is consumed, the reaction mixture is filtered, and the solvent is evaporated. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.

Quantitative Data:

| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 50 | 80-90 |

| 1-Hexyne | Pd(PPh₃)₄/CuI | DIPA | DMF | RT | 75-85 |

Reactivity of the Isoxazole Ring

Beyond the versatile C4-bromo group, the isoxazole ring itself exhibits characteristic reactivity patterns, including susceptibility to nucleophilic and electrophilic attack, as well as ring-opening under certain conditions.

Nucleophilic Substitution

Direct nucleophilic aromatic substitution (SₙAr) on the isoxazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of the bromine atom can influence the electron distribution and, in some cases, facilitate substitution, particularly if the ring is further activated by electron-withdrawing groups. Reactions with strong nucleophiles like alkoxides or amines may proceed under forcing conditions.

Electrophilic Substitution

Electrophilic substitution on the isoxazole ring typically occurs at the C4 position, which is the most electron-rich carbon. In this compound, this position is already substituted. Electrophilic attack at other positions (C3) is less favorable. Further electrophilic substitution on the isoxazole ring of this compound is therefore not a common reaction pathway.

Ring-Opening Reactions

The N-O bond in the isoxazole ring is relatively weak and can be cleaved under various conditions, leading to ring-opening. This reactivity provides a pathway to synthetically useful acyclic intermediates.

Reductive Ring Opening: Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) can lead to the cleavage of the N-O bond, typically affording an enaminone intermediate.

Base-Induced Ring Opening: Strong bases can deprotonate the methyl group at the C5 position, initiating a cascade of reactions that can result in ring cleavage.

Spectroscopic Data

The characterization of this compound and its derivatives relies heavily on spectroscopic techniques.

This compound:

-

¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 170.1 (C5), 158.9 (C3), 95.8 (C4), 11.8 (CH₃).

Note: Specific shifts may vary slightly depending on the solvent and instrument.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its reactivity is dominated by the C4-bromo group, which readily participates in a wide range of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse functionalities. The isoxazole ring itself, while generally stable, can undergo ring-opening reactions under specific conditions, providing access to different chemical scaffolds. This guide has provided a detailed overview of the synthesis and reactivity of this compound, complete with experimental protocols and quantitative data, to aid researchers in the strategic design and execution of their synthetic routes toward novel and biologically active molecules.

The Versatility of 4-Bromo-5-methylisoxazole: A Technical Guide to its Applications in Organic Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 4-Bromo-5-methylisoxazole

This in-depth technical guide explores the significant potential of this compound as a versatile building block in modern organic synthesis. The strategic placement of a bromine atom on the isoxazole core provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the efficient construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. This document provides a detailed overview of its synthesis and key applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Synthesis of this compound

The preparation of this compound can be achieved through the direct bromination of 5-methylisoxazole. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). This approach offers good yields and regioselectivity for the desired 4-bromo product.

Experimental Protocol: Synthesis of this compound

A solution of 5-methylisoxazole (1.0 equivalent) in anhydrous DMF is cooled in an ice bath. To this stirred solution, N-Bromosuccinimide (1.1 equivalents) is added portion-wise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is then quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the isoxazole ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations are pivotal for the introduction of diverse substituents, including aryl, heteroaryl, alkynyl, and amino groups, thereby enabling the rapid generation of compound libraries for drug discovery and materials science.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methylisoxazoles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This compound and its derivatives are excellent substrates for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters to yield the corresponding 4-substituted isoxazoles. These products are prevalent scaffolds in many biologically active molecules.

dot```dot graph Suzuki_Miyaura_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Arylboronic Acid" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd Catalyst" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Solvent" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "4-Aryl-5-methylisoxazole" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "4-Aryl-5-methylisoxazole" [label="Pd(0)/Pd(II) cycle"]; "Arylboronic Acid" -> "4-Aryl-5-methylisoxazole"; "Pd Catalyst" -> "4-Aryl-5-methylisoxazole" [style=dotted]; "Base" -> "4-Aryl-5-methylisoxazole" [style=dotted]; "Solvent" -> "4-Aryl-5-methylisoxazole" [style=dotted]; }

Caption: Sonogashira Coupling of this compound.

Table 2: Sonogashira Coupling of Brominated Isoxazole Derivatives

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | DIPA | Toluene | 80 | 8 | 90-98 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 70 | 12 | 80-90 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | K₂CO₃ | Acetonitrile | RT | 24 | 75-85 |

To a solution of a 3,5-disubstituted-4-iodoisoxazole (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent such as THF or DMF, is added an amine base like triethylamine or diisopropylethylamine (2.0-3.0 equivalents). The mixture is degassed with an inert gas. Then, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst like CuI (5-10 mol%) are added. The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, until completion. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired 4-alkynylisoxazole.

Heck Reaction: Synthesis of 4-Alkenyl-5-methylisoxazoles

The Heck reaction allows for the introduction of alkenyl substituents at the 4-position of the isoxazole ring through the palladium-catalyzed coupling of this compound with an alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and provides access to a wide range of functionalized olefins.

dot

Caption: Heck Reaction of this compound.

Table 3: Heck Reaction of Brominated Heterocycles (Representative Conditions)

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-85 |

| 2 | n-Butyl acrylate | Pd/C (5) | - | K₂CO₃ | NMP | 120 | 18 | 65-80 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 110 | 24 | 75-90 |

| 4 | Cyclohexene | Pd(PPh₃)₄ (5) | - | NaOAc | DMA | 130 | 36 | 50-65 |

In a sealed tube, this compound (1.0 equivalent), the alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., a phosphine ligand, 2-10 mol%) are combined. A base such as triethylamine or potassium carbonate (1.5-2.0 equivalents) and a high-boiling polar aprotic solvent like DMF, NMP, or dioxane are added. The vessel is sealed and heated to 100-140 °C for 12-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-methylisoxazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 4-amino-5-methylisoxazole derivatives. This reaction is of great importance in medicinal chemistry, as the aminopyrazole moiety is a key pharmacophore in many drug candidates.

dot

Caption: Buchwald-Hartwig Amination of this compound.

Table 4: Buchwald-Hartwig Amination of Aryl Bromides (Representative Conditions)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | 85-95 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 80-90 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 100 | 16 | 75-88 |

| 4 | Pyrrolidine | PdCl₂(dppf) (3) | - | LHMDS | THF | 80 | 12 | 82-92 |

A mixture of this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.5-6 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 equivalents) is placed in a dry Schlenk tube under an inert atmosphere. Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-120 °C for 12-24 hours. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired 4-amino-5-methylisoxazole derivative.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its facile preparation and the reactivity of the bromine atom in a range of palladium-catalyzed cross-coupling reactions make it an attractive starting material for the synthesis of a diverse array of functionalized isoxazole derivatives. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the exploration of new chemical space and the development of novel molecules with potential applications in medicine and materials science.

4-Bromo-5-methylisoxazole: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of novel therapeutics.[2] As a fragment, 4-Bromo-5-methylisoxazole offers a synthetically tractable starting point for fragment-based drug discovery (FBDD) campaigns targeting a range of protein classes. This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological targets, and a roadmap for its application in drug discovery.

Physicochemical Properties and Synthesis

This compound is a small, halogenated heterocyclic compound with properties well-suited for fragment screening. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| This compound | C4H4BrNO | 161.99 | 7064-37-1 | [3] |

| 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | 177.00 | 5819-40-9 | [3] |

| 5-Amino-4-bromo-3-methylisoxazole | C4H5BrN2O | 177.00 | 33084-49-0 |

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of 3,5-disubstituted isoxazoles. One such approach involves the reaction of α,β-dibromochalcones with hydroxylamine hydrochloride.[4] A proposed synthetic pathway is illustrated below.

Application in Fragment-Based Drug Discovery

The small size and favorable physicochemical properties of this compound make it an ideal candidate for fragment screening campaigns. The bromine atom provides a useful vector for synthetic elaboration, allowing for fragment growing, linking, or merging strategies to increase potency and selectivity.

Potential Protein Targets

Based on the activity of structurally related isoxazole-containing molecules, this compound is a promising fragment for targeting several important classes of proteins implicated in human diseases.

-

Bromodomains: These epigenetic "reader" domains recognize acetylated lysine residues on histones and other proteins, and are attractive targets in oncology and inflammation.[5] A phenyl dimethyl isoxazole chemotype has been successfully used in a fragment-based approach to develop potent bromodomain inhibitors.[6] An amino-isoxazole fragment has shown inhibitory activity against BRD4 with an IC50 of 26 nM.[5]

-

Protein Kinases: This large family of enzymes plays a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Isoxazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNK) and p38 MAP kinases, both of which are involved in inflammatory and stress responses.[8][9]

Experimental Workflow for Fragment Screening

A typical FBDD workflow utilizing this compound would involve a series of biophysical and structural biology techniques to identify and validate hits, and guide their optimization into lead compounds.

Experimental Protocols

Detailed protocols for key experiments in an FBDD campaign are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening

NMR is a powerful technique for detecting the weak binding of fragments to a target protein. Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are often used for primary screening.

Protocol for STD-NMR Screening:

-

Sample Preparation: Prepare a stock solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., phosphate buffered saline in D₂O). Prepare stock solutions of this compound and other fragments in a compatible deuterated solvent (e.g., DMSO-d₆).

-

Screening: For each fragment, prepare an NMR sample containing the target protein and the fragment (typically at a 1:100 to 1:200 protein-to-fragment molar ratio).

-

Data Acquisition: Acquire a 1D ¹H NMR spectrum and an STD-NMR spectrum for each sample. The STD experiment involves selective saturation of protein resonances and observation of the transfer of this saturation to binding ligands.

-

Data Analysis: Fragments that bind to the protein will show signals in the STD spectrum. The intensity of the STD signals can be used to rank the binding affinities of the fragments.

Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Determination

SPR is a label-free biophysical technique that can be used to confirm fragment binding and accurately measure binding kinetics and affinity.

Protocol for SPR Analysis:

-

Immobilization: Covalently immobilize the target protein onto a sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of this compound in a suitable running buffer over the sensor surface. A reference channel with an immobilized control protein or a deactivated surface should be used to subtract non-specific binding.

-

Data Analysis: The change in the SPR signal (measured in response units, RU) is proportional to the amount of fragment bound to the protein. Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

X-ray Crystallography for Structural Elucidation

Obtaining a high-resolution crystal structure of a fragment bound to its target protein provides invaluable information for structure-based drug design.

Protocol for X-ray Crystallography:

-

Crystallization: Obtain high-quality crystals of the target protein.

-

Soaking or Co-crystallization: Introduce the fragment to the protein crystals by either soaking the crystals in a solution containing a high concentration of the fragment or by co-crystallizing the protein in the presence of the fragment.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the protein-fragment complex.

-

Analysis: Analyze the binding mode of the fragment, identifying key interactions with the protein that can be exploited for further optimization.

Targeting Signaling Pathways: A Case Study with the JAK-STAT Pathway

Given the prevalence of isoxazole-containing molecules as kinase inhibitors, this compound could serve as a starting point for the development of inhibitors of key signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[10][11]

An inhibitor developed from the this compound fragment could potentially bind to the ATP-binding site of a JAK kinase, preventing the phosphorylation and activation of STAT proteins. This would block the downstream signaling cascade that leads to the transcription of pro-inflammatory and pro-proliferative genes.

Conclusion

This compound represents a valuable and versatile fragment for initiating drug discovery programs. Its favorable physicochemical properties, synthetic tractability, and the proven success of the isoxazole scaffold against key drug targets like bromodomains and protein kinases make it a highly attractive starting point for FBDD. By employing a systematic workflow of biophysical screening, structural biology, and structure-based design, this simple yet potent fragment can be elaborated into novel, high-affinity ligands with the potential to address significant unmet medical needs.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-Bromo-5-methyl-1,2-oxazol-3-amine | C4H5BrN2O | CID 2774464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 4-Bromo-5-methylisoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel derivatives based on the 4-bromo-5-methylisoxazole core structure. It includes detailed experimental protocols for the synthesis of the core intermediate and its subsequent functionalization through modern cross-coupling methodologies. All quantitative data is summarized for clarity, and key chemical transformations and a relevant biological signaling pathway are visualized.

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The this compound core, in particular, serves as a versatile building block, allowing for the introduction of various substituents at the C-4 position through palladium-catalyzed cross-coupling reactions. This enables the systematic exploration of the chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs. This document outlines the key synthetic routes to generate a library of novel this compound derivatives.

Synthesis of the Core Intermediate: this compound

The synthesis of the this compound core (3) is a critical first step. While direct bromination of 5-methylisoxazole can be challenging, a highly regioselective approach can be adapted from methods used for similar heterocyclic systems. This involves the deprotonation at the C-4 position using a strong base, followed by quenching with an electrophilic bromine source.

Caption: Synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound (3)

To a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78 °C, n-butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise. The mixture is stirred for 30 minutes at this temperature. A solution of 5-methylisoxazole (1.0 eq.) in anhydrous THF is then added dropwise, and the resulting mixture is stirred for 1 hour at -78 °C. Subsequently, a solution of N-bromosuccinimide (NBS, 1.2 eq.) in anhydrous THF is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Derivatization of this compound

The bromine atom at the C-4 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following sections detail representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Caption: Cross-coupling strategies for derivatization.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-methylisoxazole Derivatives

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the isoxazole core and various aryl or heteroaryl moieties.

In a round-bottom flask, this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) are combined. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) is added, and the flask is evacuated and backfilled with nitrogen three times. A degassed mixture of 1,4-dioxane and water (4:1) is added, and the reaction mixture is heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Heck Reaction: Synthesis of 4-Alkenyl-5-methylisoxazole Derivatives

The Heck reaction allows for the introduction of alkenyl substituents at the C-4 position, providing access to compounds with different geometries and electronic properties.

A mixture of this compound (1.0 eq.), an alkene (e.g., styrene or an acrylate, 1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.03 eq.), tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 eq.), and triethylamine (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is heated to 100 °C in a sealed tube for 16 hours. The reaction mixture is cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and concentrated. Purification by column chromatography yields the desired 4-alkenyl-5-methylisoxazole.

Buchwald-Hartwig Amination: Synthesis of N-Aryl/Alkyl-5-methylisoxazol-4-amines

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a key transformation in the synthesis of many biologically active compounds.

To a dry Schlenk tube are added this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand such as Xantphos (0.04 eq.). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 110 °C for 18 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. Yields and spectroscopic data are indicative and may vary based on the specific substrate and reaction conditions.

Table 1: Synthesis of this compound

| Compound | Starting Material | Reagents | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 3 | 5-methylisoxazole | LDA, NBS | THF | 65-75 | 2.45 (s, 3H) | 169.8, 158.5, 95.2, 11.8 | [M+H]⁺ 162.0/164.0 |

Table 2: Synthesis of 4-Aryl-5-methylisoxazole Derivatives via Suzuki-Miyaura Coupling

| Compound | Arylboronic Acid | Catalyst/Base | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | MS (m/z) |

| 4a | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O | 85 | 7.30-7.50 (m, 5H), 2.60 (s, 3H) | [M+H]⁺ 160.1 |

| 4b | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O | 82 | 7.45 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H), 2.58 (s, 3H) | [M+H]⁺ 190.1 |

| 4c | Pyridin-3-ylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O | 78 | 8.60 (s, 1H), 7.80 (d, 1H), 7.40 (m, 1H), 2.62 (s, 3H) | [M+H]⁺ 161.1 |

Table 3: Synthesis of 4-Alkenyl-5-methylisoxazole Derivatives via Heck Reaction

| Compound | Alkene | Catalyst/Base | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | MS (m/z) |

| 5a | Styrene | Pd(OAc)₂/Et₃N | DMF | 70 | 7.20-7.60 (m, 5H), 7.10 (d, 1H), 6.90 (d, 1H), 2.55 (s, 3H) | [M+H]⁺ 186.1 |

| 5b | Ethyl acrylate | Pd(OAc)₂/Et₃N | DMF | 75 | 7.80 (d, 1H), 6.50 (d, 1H), 4.25 (q, 2H), 2.50 (s, 3H), 1.30 (t, 3H) | [M+H]⁺ 182.1 |

Table 4: Synthesis of N-Aryl-5-methylisoxazol-4-amine Derivatives via Buchwald-Hartwig Amination

| Compound | Amine | Catalyst/Ligand/Base | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | MS (m/z) |

| 6a | Aniline | Pd₂(dba)₃/Xantphos/NaOtBu | Toluene | 72 | 7.20-7.40 (m, 5H), 5.80 (s, 1H, NH), 2.40 (s, 3H) | [M+H]⁺ 175.1 |

| 6b | Morpholine | Pd₂(dba)₃/Xantphos/NaOtBu | Toluene | 80 | 3.80 (t, 4H), 3.10 (t, 4H), 2.35 (s, 3H) | [M+H]⁺ 169.1 |

Potential Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway

Many isoxazole derivatives exhibit biological activity by modulating cellular signaling pathways. Given the electrophilic nature that can be engineered into the 4-position of the isoxazole ring, a plausible mechanism of action for some of these novel derivatives is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.[1][2]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1] Electrophilic compounds, such as some of the synthesized isoxazole derivatives, can react with cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[1][3] As a result, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, such as Heme Oxygenase-1 (HO-1). The induction of these genes helps to mitigate oxidative stress and inflammation.[4][5][6]

Caption: The Keap1-Nrf2 signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel small molecules with potential therapeutic applications. The synthetic routes detailed in this guide, utilizing robust and versatile palladium-catalyzed cross-coupling reactions, provide a clear and efficient pathway for the generation of diverse chemical libraries. The presented protocols and data serve as a practical resource for researchers engaged in the synthesis and optimization of isoxazole-based compounds for drug discovery. Further investigation into the biological activities of these novel derivatives, potentially through pathways such as the Keap1-Nrf2 system, is warranted.

References

- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis of heme oxygenase-1 induction: implications for chemoprevention and chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-5-methylisoxazole: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on 4-Bromo-5-methylisoxazole. It is important to note that while the fundamental properties of this compound are well-established, detailed experimental studies, including specific biological activities and validated synthesis protocols, are not extensively available in peer-reviewed literature. This guide synthesizes information from available sources on the target compound and closely related isoxazole derivatives to provide a contextual understanding for research and development purposes.

Core Compound Identification and Properties

This compound is a halogenated heterocyclic compound. The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere and its synthetic versatility. The presence of a bromine atom at the 4-position and a methyl group at the 5-position provides specific steric and electronic properties that can be exploited in further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7064-37-1 | Multiple supplier catalogs |

| Molecular Formula | C4H4BrNO | Multiple supplier catalogs |

| Molecular Weight | 161.98 g/mol | Calculated |

| Canonical SMILES | CC1=C(Br)C=NO1 | PubChem |

| InChI | InChI=1S/C4H4BrNO/c1-3-4(5)2-6-7-3/h2H,1H3 | PubChem |

| InChIKey | SBDZMDRGAWHCNX-UHFFFAOYSA-N | PubChem |

Hypothetical Synthesis Protocol

Hypothetical Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-methylisoxazole

-

To a stirred solution of hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol/water, add a base like sodium acetate (1.2 equivalents).

-

To this solution, add acetoacetaldehyde dimethyl acetal (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylisoxazole. Purify by distillation or column chromatography.

Step 2: Bromination of 5-methylisoxazole

-

Dissolve 5-methylisoxazole (1.0 equivalent) in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

To this solution, add a brominating agent like N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, while protecting the reaction from light.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or Gas Chromatography (GC).

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Potential Applications in Drug Discovery

The isoxazole moiety is a key component in numerous biologically active compounds and approved drugs. Its ability to act as an acetyl-lysine mimic has made it a valuable scaffold in the development of epigenetic modulators, particularly inhibitors of bromodomain and extra-terminal (BET) proteins like BRD4.

The general workflow for leveraging a compound like this compound in a drug discovery program is outlined below. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.

Drug Discovery Workflow with this compound.

Logical Relationship in Target-Based Drug Design

While no specific signaling pathways involving this compound have been elucidated, the broader class of isoxazole-containing small molecules has been investigated as inhibitors of various protein targets. A logical diagram illustrating the role of isoxazole derivatives as competitive inhibitors, for instance in the context of bromodomain inhibition, can be conceptualized.

Conceptual Role of Isoxazole Derivatives in Competitive Inhibition.

Conclusion

This compound represents a valuable, yet underexplored, chemical entity. Its structural features suggest significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. The lack of extensive public data on its specific reactivity and biological profile highlights an opportunity for further research to unlock its full potential. The hypothetical synthetic protocol and the conceptual application frameworks provided in this guide are intended to serve as a foundation for researchers and scientists to initiate new investigations into this and related isoxazole derivatives. As with any chemical research, all experimental work should be conducted with appropriate safety precautions and after a thorough literature review.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organic halide or triflate.[1][3] This application note provides a detailed protocol for the Suzuki coupling of 4-bromo-5-methylisoxazole with arylboronic acids. The resulting 4-aryl-5-methylisoxazole scaffolds are of significant interest in medicinal chemistry due to the prevalence of the isoxazole core in biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers the aryl group to the palladium center, displacing the bromide.[2][3]

-

Reductive Elimination: The two organic moieties on the palladium complex (the isoxazole and the aryl group) couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki-Miyaura Catalytic Cycle

Recommended Reaction Conditions

The optimal conditions for Suzuki coupling can vary depending on the specific substrates used. The following table summarizes recommended starting conditions for the coupling of this compound with arylboronic acids, based on established protocols for similar heteroaryl systems.[3][4][5]

| Parameter | Recommended Conditions | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | The choice of catalyst is critical. For challenging couplings, catalysts with bulky, electron-rich ligands like XPhos or SPhos may be beneficial.[4] |

| Ligand | PPh₃, dppf, SPhos, XPhos (if not integral to the catalyst) | Ligand selection influences catalyst stability and activity.[3] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0-3.0 equiv.) | The base activates the boronic acid. The choice can significantly impact yield.[4] |

| Solvent | Dioxane, DMF, Toluene/H₂O, THF/H₂O | Solvent choice depends on the solubility of the reactants. A mixture of an organic solvent and water is common.[3][5] |

| Temperature | 80-120 °C | Higher temperatures may be necessary for less reactive substrates.[3] |

| Reaction Time | 2-24 hours | Progress should be monitored by TLC or LC-MS.[3] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the Pd(0) catalyst.[3][4] |

General Experimental Protocol

The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

General Experimental Workflow

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).[3]

-

Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[4]

-

Under the inert atmosphere, add the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methylisoxazole.

Logical Relationship of Key Components

The success of the Suzuki coupling reaction is dependent on the interplay of several key components, each with a specific function.

Key Component Relationships

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Inappropriate base or solvent; Insufficient temperature. | Use a fresh batch of catalyst; Screen different bases and solvents; Increase the reaction temperature. |

| Dehalogenation of Starting Material | Presence of a hydrogen source; Reaction conditions are too harsh. | Ensure solvents are anhydrous; Lower the reaction temperature and/or shorten the reaction time.[4] |

| Homocoupling of Boronic Acid | Use of a Pd(II) precatalyst; High temperatures. | Consider using a Pd(0) source like Pd(PPh₃)₄; Lower the reaction temperature.[4] |

| Protodeboronation of Boronic Acid | Presence of water or protic solvents; Inappropriate base. | Use anhydrous conditions; Choose a non-hydroxide base like K₂CO₃ or Cs₂CO₃. |

References

Application Notes and Protocols for the Use of 4-Bromo-5-methylisoxazole in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 4-bromo-5-methylisoxazole as a key building block in the synthesis of novel kinase inhibitors. The isoxazole moiety is a recognized pharmacophore in medicinal chemistry, and its strategic functionalization can lead to the development of potent and selective therapeutic agents. The bromine atom at the 4-position of the isoxazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents to explore structure-activity relationships (SAR).

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[3][4] Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[5][6]

This document outlines a representative synthetic protocol for the synthesis of a potential kinase inhibitor using a Suzuki-Miyaura cross-coupling reaction, a widely used method for C-C bond formation in pharmaceutical synthesis.[7][8] Additionally, a general protocol for an in-vitro kinase inhibition assay is provided to evaluate the biological activity of the synthesized compounds.

I. Synthesis of a 4-Aryl-5-methylisoxazole Derivative via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and efficient method for the synthesis of biaryl compounds, which are common structural motifs in kinase inhibitors.[9] This protocol describes the coupling of this compound with a generic arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Materials:

-

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-methylisoxazole derivative.

-

II. In-Vitro Kinase Inhibition Assay

This protocol provides a general method to determine the in-vitro potency of the synthesized compounds against a target kinase.

Experimental Protocol: Kinase Inhibition Assay

-

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Synthesized inhibitor compound (dissolved in DMSO)

-

Assay buffer

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well or 384-well plate, add the kinase and the inhibitor solution.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

III. Data Presentation

The inhibitory activity of a representative kinase inhibitor synthesized from this compound is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Target Kinase | IC50 (nM) |

| Kinase A | 25 |

| Kinase B | 150 |

| Kinase C | >1000 |

| Kinase D | 80 |

IV. Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway

Many kinase inhibitors target key nodes in signaling pathways that are aberrantly activated in cancer, such as the MAPK/ERK pathway which regulates cell proliferation, differentiation, and survival.

References

- 1. pure.ed.ac.uk [pure.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brimr.org [brimr.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of 4-Aryl-5-Methylisoxazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-aryl-5-methylisoxazoles, valuable scaffolds in medicinal chemistry, utilizing 4-bromo-5-methylisoxazole as a key starting material. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. Additionally, alternative cross-coupling methodologies such as Stille and Negishi reactions are discussed as viable synthetic routes.

Suzuki-Miyaura Cross-Coupling: A Preferred Method

The Suzuki-Miyaura reaction is a highly effective method for the arylation of this compound.[1][2] This reaction involves the coupling of the isoxazole with an arylboronic acid in the presence of a palladium catalyst and a base.[3] The mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance of various functional groups make it a preferred method in drug discovery and development.[4]

General Reaction Scheme

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Water

Procedure:

-

To a dry reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,2-dimethoxyethane and water in a 4:1 ratio (e.g., 4 mL DME, 1 mL H₂O).

-

Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methylisoxazole.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 3 | 78 |

| 4 | 3-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2.5 | 88 |

| 5 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | 81 |

| 6 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 3 | 75 |

Note: The data presented in this table is representative and synthesized from typical Suzuki-Miyaura coupling reactions of heteroaryl bromides. Actual yields may vary depending on the specific substrate and reaction conditions.

Alternative Cross-Coupling Methodologies

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of 4-aryl-5-methylisoxazoles.

Stille Coupling

The Stille coupling utilizes an organotin reagent (arylstannane) as the coupling partner.[5] This method is tolerant of a wide variety of functional groups and proceeds under neutral or basic conditions.[6] However, a significant drawback is the toxicity of the organotin compounds.[5]

General Reaction Scheme:

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

The Versatility of 4-Bromo-5-methylisoxazole in Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

Introduction: 4-Bromo-5-methylisoxazole is a versatile heterocyclic building block that holds a significant place in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive bromine atom on the isoxazole core, make it an invaluable precursor for the synthesis of a diverse range of biologically active molecules. The isoxazole moiety itself is considered a "privileged scaffold," frequently found in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to engage in various biological interactions. This application note will delve into the utility of this compound, with a focus on its application in the synthesis of diarylisoxazole derivatives, particularly potent enzyme inhibitors, through palladium-catalyzed cross-coupling reactions.

Application in the Synthesis of COX-2 Inhibitors

A prime example of the successful application of a this compound synthon is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The diarylisoxazole scaffold is a well-established pharmacophore for this class of anti-inflammatory drugs. The synthesis of Valdecoxib, a potent and selective COX-2 inhibitor, and its analogues highlights the strategic importance of a brominated isoxazole intermediate. The bromine atom serves as a crucial handle for introducing the second aryl ring via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for carbon-carbon bond formation.

Signaling Pathway of COX-2 Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway. They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.

Experimental Protocols

The following protocols provide a general framework for the synthesis of diarylisoxazole derivatives utilizing a 4-bromoisoxazole intermediate, which can be derived from or is analogous to this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of biaryl compounds from an organoboron reagent and an organic halide.

Materials:

-

This compound derivative (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.02 - 0.05 eq)

-

Base (e.g., Sodium carbonate, Potassium carbonate) (2.0 - 3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

To a reaction vessel, add the this compound derivative, arylboronic acid, and base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-5-methylisoxazole derivative.

Quantitative Data

The biological activity of compounds synthesized using the this compound scaffold is typically evaluated through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

| Compound ID | Target Enzyme | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) | Reference |

| Valdecoxib | COX-2 | 0.005 | - | - | [1] |

| Valdecoxib | COX-1 | 5.0 | - | - | [1] |

| Diarylisoxazole 1 | Tubulin Polymerization | 1.8 | - | - | [1] |